molecular formula C25H27ClN2.C2H4O2<br>C27H31ClN2O2 B12784673 Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate CAS No. 83950-18-9

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate

Cat. No.: B12784673
CAS No.: 83950-18-9
M. Wt: 451.0 g/mol
InChI Key: JFUBCKVQIFHJFZ-XKTQITCVSA-N
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Description

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate is a complex organic compound with a unique structure This compound is characterized by the presence of a benzenamine core substituted with various functional groups, including a chlorophenyl group, an ethylimino group, and a cyclohexadienylidene group The monoacetate form indicates the presence of an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate involves multiple steps. One common method involves the reaction of 2-chlorobenzaldehyde with 4-ethyl-3-methylcyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-ethylbenzenamine and acetic anhydride to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets, making it a versatile compound in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-((2-chlorophenyl)methyl)-N-ethyl-2-methyl-
  • Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-methyl-
  • Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-

Uniqueness

The uniqueness of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

83950-18-9

Molecular Formula

C25H27ClN2.C2H4O2
C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

acetic acid;4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline

InChI

InChI=1S/C25H27ClN2.C2H4O2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;1-2(3)4/h7-16,27H,5-6H2,1-4H3;1H3,(H,3,4)/b25-20+,28-24?;

InChI Key

JFUBCKVQIFHJFZ-XKTQITCVSA-N

Isomeric SMILES

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C.CC(=O)O

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.CC(=O)O

Origin of Product

United States

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